4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide
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Overview
Description
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzoxazole ring, a piperidine moiety, and a furan group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Paliperidone: This compound also features a benzoxazole ring and is used as an antipsychotic agent.
Iloperidone: Another antipsychotic that shares structural similarities with the benzoxazole ring.
Uniqueness
What sets 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization in various research and industrial contexts.
Properties
IUPAC Name |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-15-3-4-17-18(12-15)29-24-21(17)14-7-9-25(10-8-14)20(27)6-5-19(26)23-13-16-2-1-11-28-16/h1-4,11-12,14H,5-10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXLKSBHNLFAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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